molecular formula C9H14N2O2 B13300221 2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid

2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid

Cat. No.: B13300221
M. Wt: 182.22 g/mol
InChI Key: XHHQBHISJWTPQA-UHFFFAOYSA-N
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Description

2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the butanoic acid moiety. One common method is the cyclization of hydrazines with 1,3-diketones to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

  • 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
  • Quinolinyl-pyrazoles .

Uniqueness

What sets 2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid apart is its specific structural configuration, which imparts unique chemical and biological properties.

Biological Activity

2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications, drawing on recent research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₂N₂O₂
  • Molecular Weight : 172.19 g/mol

This structure features a pyrazole ring attached to a butanoic acid moiety, which is critical for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against several Gram-positive bacteria. For instance, studies have demonstrated that derivatives of pyrazole compounds can inhibit the growth of Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
  • Anti-inflammatory Properties : Pyrazole derivatives have been investigated for their potential as anti-inflammatory agents. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .
  • Anticancer Potential : Some studies have suggested that compounds with similar structures exhibit anticancer properties. For example, certain pyrazole derivatives have been tested in vitro against various cancer cell lines, showing significant cytotoxic effects .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may exert its effects through:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways, such as COX enzymes.
  • Interaction with Cellular Targets : The structural features allow for interaction with various molecular targets within cells, potentially altering signaling pathways associated with inflammation and cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus (MIC 32 µg/mL)
Anti-inflammatoryCOX enzyme inhibition
AnticancerCytotoxicity in cancer cell lines

Case Study: Antimicrobial Efficacy

In a recent study, various pyrazole derivatives were screened against multidrug-resistant bacterial strains. Compound this compound demonstrated significant activity against S. aureus, suggesting its potential as a lead compound for developing new antibiotics .

Case Study: Anti-inflammatory Action

Another study focused on the anti-inflammatory properties of pyrazole derivatives in a murine model of inflammation induced by lipopolysaccharide (LPS). Administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential therapeutic application in inflammatory diseases .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-methyl-2-(2-methylpyrazol-3-yl)butanoic acid

InChI

InChI=1S/C9H14N2O2/c1-4-9(2,8(12)13)7-5-6-10-11(7)3/h5-6H,4H2,1-3H3,(H,12,13)

InChI Key

XHHQBHISJWTPQA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=CC=NN1C)C(=O)O

Origin of Product

United States

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